![molecular formula C19H30N2O3S B6054678 1-{2-hydroxy-3-[3-(4-thiomorpholinylmethyl)phenoxy]propyl}-4-piperidinol](/img/structure/B6054678.png)
1-{2-hydroxy-3-[3-(4-thiomorpholinylmethyl)phenoxy]propyl}-4-piperidinol
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Overview
Description
1-{2-hydroxy-3-[3-(4-thiomorpholinylmethyl)phenoxy]propyl}-4-piperidinol is a chemical compound that has been found to have various scientific research applications. It is a synthetic compound that has been synthesized using different methods.
Mechanism of Action
The mechanism of action of 1-{2-hydroxy-3-[3-(4-thiomorpholinylmethyl)phenoxy]propyl}-4-piperidinol is not well understood. However, it has been found to interact with different receptors in the body, including dopamine receptors and adrenergic receptors.
Biochemical and Physiological Effects:
1-{2-hydroxy-3-[3-(4-thiomorpholinylmethyl)phenoxy]propyl}-4-piperidinol has been found to have various biochemical and physiological effects. It has been found to increase the release of dopamine in the brain, which can lead to increased motivation and pleasure. It has also been found to increase the levels of norepinephrine and epinephrine, which can lead to increased heart rate and blood pressure.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-{2-hydroxy-3-[3-(4-thiomorpholinylmethyl)phenoxy]propyl}-4-piperidinol in lab experiments is that it is a synthetic compound, which means that it can be easily synthesized in large quantities. However, one of the limitations is that its mechanism of action is not well understood, which can make it difficult to interpret the results of experiments.
Future Directions
There are many future directions for the study of 1-{2-hydroxy-3-[3-(4-thiomorpholinylmethyl)phenoxy]propyl}-4-piperidinol. One of the directions is to study its potential as a treatment for different diseases, including Parkinson's disease and attention-deficit/hyperactivity disorder. Another direction is to study its structure-activity relationship to develop more potent and selective compounds. Additionally, more research is needed to understand its mechanism of action and its effects on different receptors in the body.
Conclusion:
In conclusion, 1-{2-hydroxy-3-[3-(4-thiomorpholinylmethyl)phenoxy]propyl}-4-piperidinol is a synthetic compound that has various scientific research applications. It has been found to have biochemical and physiological effects, including increasing the release of dopamine and increasing heart rate and blood pressure. While there are advantages to using this compound in lab experiments, its mechanism of action is not well understood, which can make it difficult to interpret the results. There are many future directions for the study of this compound, including its potential as a treatment for different diseases and the development of more potent and selective compounds.
Synthesis Methods
The synthesis of 1-{2-hydroxy-3-[3-(4-thiomorpholinylmethyl)phenoxy]propyl}-4-piperidinol has been carried out using different methods. One of the common methods is the reaction of 4-(chloromethyl)phenol with 3-(4-thiomorpholinylmethyl)propylamine in the presence of a base. The resulting product is then reacted with piperidine to obtain the final product.
Scientific Research Applications
1-{2-hydroxy-3-[3-(4-thiomorpholinylmethyl)phenoxy]propyl}-4-piperidinol has been found to have various scientific research applications. It has been used in the development of drugs for the treatment of different diseases. It has also been used in the study of the structure-activity relationship of different compounds.
properties
IUPAC Name |
1-[2-hydroxy-3-[3-(thiomorpholin-4-ylmethyl)phenoxy]propyl]piperidin-4-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O3S/c22-17-4-6-20(7-5-17)14-18(23)15-24-19-3-1-2-16(12-19)13-21-8-10-25-11-9-21/h1-3,12,17-18,22-23H,4-11,13-15H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIVCQYBXSFOCPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)CC(COC2=CC=CC(=C2)CN3CCSCC3)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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